

What is Trilostane-d3 and its chemical structure

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An In-Depth Technical Guide to Trilostane-d3

Introduction

Trilostane-d3 is the deuterium-labeled analogue of Trilostane, a potent and competitive inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system.[1][2] In the fields of pharmaceutical research and drug development, deuterated compounds like **Trilostane-d3** serve as critical internal standards for quantitative bioanalysis.[2] The near-identical physicochemical properties to the parent drug, combined with a distinct mass difference, make them ideal for use in isotope dilution mass spectrometry, particularly with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] This approach ensures high accuracy and precision in pharmacokinetic and metabolic studies by correcting for variability during sample preparation and analysis.[3]

The parent compound, Trilostane, is a synthetic steroid analogue that functions by reversibly blocking a key enzyme in the steroidogenesis pathway. This inhibition effectively reduces the synthesis of several steroid hormones, including cortisol and aldosterone. Clinically, Trilostane is primarily used in veterinary medicine for the management of hyperadrenocorticism (Cushing's syndrome) in dogs. It has also been used in humans to treat Cushing's syndrome, Conn's syndrome (hyperaldosteronism), and certain types of breast cancer, though it was withdrawn from the U.S. market for human use.

This guide provides a comprehensive overview of **Trilostane-d3**, its chemical properties, its role in experimental settings, and the mechanism of its parent compound.



Chemical Structure and Properties

Trilostane-d3 is structurally identical to Trilostane, with the exception of three hydrogen atoms being replaced by deuterium isotopes. This isotopic substitution is typically engineered at positions unlikely to be involved in metabolic processes to ensure the stability of the label. The chemical name reveals the deuterium placement at the 7 and 8 positions of the steroid core: (1aR,4aR,4bS,6aS,7S,9aS,9bS,11aS)-2,7-Dihydroxy-4a,6a-dimethyl-1a,4,4a,4b,5,6,6a,7,8,9,9a,9b,10,11-tetradecahydrocyclopentaphenanthro[1,10a-b]oxirene-3-

1a,4,4a,4b,5,6,6a,7,8,9,9a,9b,10,11-tetradecahydrocyclopentaphenanthro[1,10a-b]oxirene-3-carbonitrile-7,8,8-d3.

Data Presentation

The following table summarizes and compares the key quantitative data for Trilostane and its deuterated analogue, **Trilostane-d3**.

Property	Trilostane	Trilostane-d3
Chemical Structure	C20H27NO3	C20H24D3NO3
Molecular Weight	329.43 g/mol	332.46 g/mol
CAS Number	13647-35-3	2026644-48-2
Appearance	White to off-white powder	Not specified (typically solid)
Solubility	Soluble in DMSO (>10 mM)	Not specified (expected to be similar to Trilostane)
IUPAC Name	(1S,2R,6R,8S,11S,12S,15S,16 S)-5,15-dihydroxy-2,16- dimethyl-7- oxapentacyclo[9.7.0.0 ² , ⁸ .0 ⁶ , ⁸ .0 ¹ ² , ¹⁶]octadec-4-ene-4- carbonitrile	(1aR,4aR,4bS,6aS,7S,9aS,9bS,11aS)-2,7-Dihydroxy-4a,6a-dimethyl-1a,4,4a,4b,5,6,6a,7,8,9,9a,9b,10,11-tetradecahydrocyclopentaphenanthro[1,10a-b]oxirene-3-carbonitrile-7,8,8-d3

Mechanism of Action of Trilostane

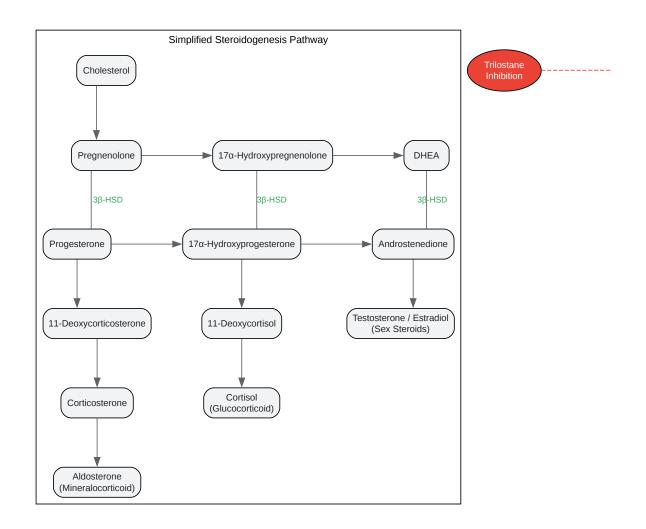


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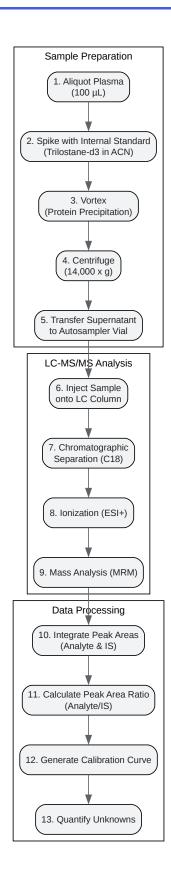
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Trilostane exerts its pharmacological effect by targeting the 3β -hydroxysteroid dehydrogenase (3β -HSD) enzyme, which is critical for the synthesis of nearly all steroid hormones. It acts as a competitive and reversible inhibitor, preventing the conversion of Δ^5 -3 β -hydroxysteroids to Δ^4 -3-ketosteroids. This blockade occurs at early stages of the steroidogenic cascade, impacting the production of glucocorticoids, mineralocorticoids, and adrenal androgens. The primary therapeutic outcome is a significant reduction in circulating cortisol levels.









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